1-Cyanocyclohexane-1-sulfonyl chloride
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Overview
Description
1-Cyanocyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClNO2S. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a cyano group (-CN) and a sulfonyl chloride group (-SO2Cl) attached to a cyclohexane ring.
Preparation Methods
The synthesis of 1-Cyanocyclohexane-1-sulfonyl chloride typically involves the reaction of cyclohexane with sulfonyl chloride and a cyanide source. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1-Cyanocyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the cyano group can yield primary amines or other reduced products.
Common reagents used in these reactions include bases, acids, and reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyanocyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Cyanocyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The cyano group can also participate in reactions, such as nucleophilic addition, to form a variety of products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Cyanocyclohexane-1-sulfonyl chloride can be compared with other similar compounds, such as:
Cyclohexane-1-sulfonyl chloride: Lacks the cyano group, making it less versatile in certain reactions.
1-Cyanocyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
1-Cyanocyclohexane-1-sulfonamide: Contains a sulfonamide group, which can be used in the synthesis of different types of compounds.
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
1-cyanocyclohexane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2S/c8-12(10,11)7(6-9)4-2-1-3-5-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPKQZLLNQUVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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